REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH:8]=C)[CH3:5])[CH3:2].[O:10]=[O+][O-].CSC.C([O-])([O-])=O.[K+].[K+]>O.CCOCC.CO>[CH2:1]([O:3][CH:4]([O:6][CH2:7][CH:8]=[O:10])[CH3:5])[CH3:2] |f:3.4.5|
|
Name
|
3-[1-(Ethoxy)ethoxy]-1-propene
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OCC=C
|
Name
|
|
Quantity
|
34 mL
|
Type
|
reactant
|
Smiles
|
CSC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
O3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was separated
|
Type
|
ADDITION
|
Details
|
diluted with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with fresh ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C)OCC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |